
10-(Triphenylphosphoranylidene)decyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Triphenylphosphoranylidene)decyl acetate is a chemical compound with the molecular formula C30H37O2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a decyl acetate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Triphenylphosphoranylidene)decyl acetate typically involves the reaction of triphenylphosphine with a suitable alkyl halide, followed by the addition of an acetate group. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
10-(Triphenylphosphoranylidene)decyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
10-(Triphenylphosphoranylidene)decyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-(Triphenylphosphoranylidene)decyl acetate involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphoranylidene group allows the compound to participate in various chemical reactions, including the formation of carbon-carbon bonds. This interaction can modulate the activity of enzymes and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of a decyl chain.
Ethyl (triphenylphosphoranylidene)acetate: Similar but with an ethyl group.
Uniqueness
10-(Triphenylphosphoranylidene)decyl acetate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from its shorter-chain analogs and provides unique properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C30H37O2P |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
10-(triphenyl-λ5-phosphanylidene)decyl acetate |
InChI |
InChI=1S/C30H37O2P/c1-27(31)32-25-17-6-4-2-3-5-7-18-26-33(28-19-11-8-12-20-28,29-21-13-9-14-22-29)30-23-15-10-16-24-30/h8-16,19-24,26H,2-7,17-18,25H2,1H3 |
InChI-Schlüssel |
SHYCVDZHXWQQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


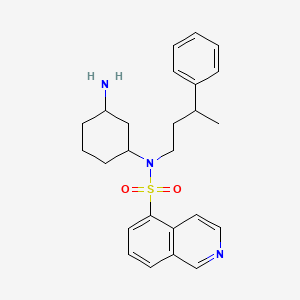
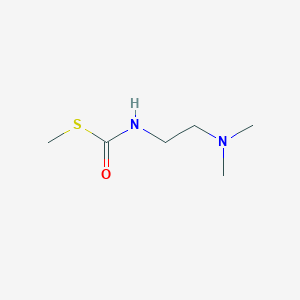
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
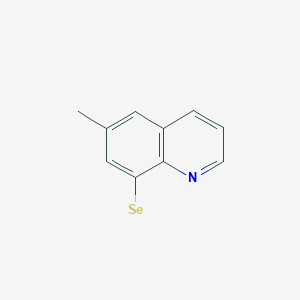
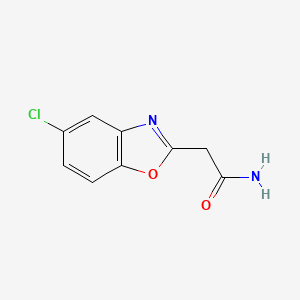
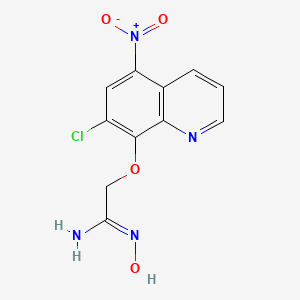
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
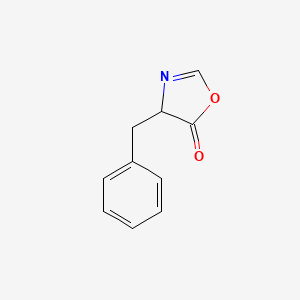
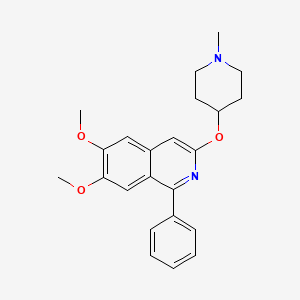
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
